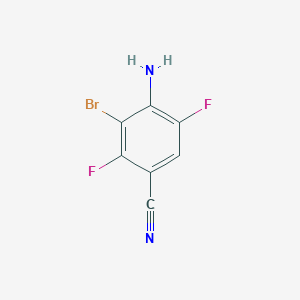

4-Amino-3-bromo-2,5-difluorobenzonitrile

概要

説明

4-Amino-3-bromo-2,5-difluorobenzonitrile is an organic compound with the molecular formula C7H3BrF2N2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and difluoro substituents on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-2,5-difluorobenzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

化学反応の分析

Types of Reactions: 4-Amino-3-bromo-2,5-difluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted benzonitriles and complex aromatic compounds, depending on the reaction conditions and reagents used .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 4-Amino-3-bromo-2,5-difluorobenzonitrile is C₇H₃BrF₂N₂, with a molecular weight of 233.01 g/mol. The compound features several functional groups that contribute to its reactivity:

- Amino group : Enhances the compound's ability to form hydrogen bonds.

- Bromo group : Facilitates halogen bonding interactions.

- Difluoro substituents : Increase lipophilicity, aiding in membrane permeability.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for various chemical transformations, including:

- Substitution Reactions : The amino and bromo groups can participate in nucleophilic and electrophilic substitutions.

- Coupling Reactions : It can undergo coupling reactions with other aromatic compounds to produce complex structures.

Research indicates potential biological activities for this compound, particularly:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial effects against various pathogens.

- Anticancer Properties : Investigations into its mechanism of action suggest it may influence cellular pathways relevant to cancer treatment by interacting with microtubules and other cellular targets .

Pharmaceutical Development

This compound is explored as a precursor for drug development due to its structural characteristics that may lead to novel therapeutic agents. Its interactions with biological macromolecules suggest mechanisms that could be harnessed in drug design .

Case Study 1: Anticancer Research

A study investigated the effects of this compound on microtubule stabilization in transgenic mouse models. Results indicated that this compound could enhance tubulin polymerization and increase levels of acetylated α-tubulin, suggesting potential applications in cancer therapy .

Case Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial efficacy of derivatives based on this compound against various bacterial strains. The findings demonstrated significant antibacterial activity, supporting further exploration for pharmaceutical applications.

作用機序

The mechanism of action of 4-Amino-3-bromo-2,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules, influencing their function. The difluoro groups enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

類似化合物との比較

- 4-Amino-3,5-difluorobenzonitrile

- 4-Bromo-2,5-difluorobenzonitrile

- 2,5-Difluorobenzonitrile

Comparison: 4-Amino-3-bromo-2,5-difluorobenzonitrile is unique due to the presence of both amino and bromo substituents, which confer distinct reactivity and biological activity compared to its analogs.

生物活性

4-Amino-3-bromo-2,5-difluorobenzonitrile (CAS: 112279-62-6) is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₃BrF₂N₂, with a molecular weight of 233.01 g/mol. The compound features several notable functional groups:

- Amino group : Enhances reactivity and potential for hydrogen bonding.

- Bromo group : May participate in halogen bonding interactions.

- Difluoro substituents : Increase lipophilicity, facilitating membrane permeability.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The following mechanisms have been proposed:

- Hydrogen Bonding : The amino group can form hydrogen bonds with nucleophilic sites on proteins or nucleic acids.

- Halogen Bonding : The bromo substituent can engage in halogen bonding, influencing the activity of target biomolecules.

- Lipophilicity : The difluoro groups enhance the compound's ability to penetrate cell membranes, allowing for intracellular interactions that may alter cellular signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Its structural features allow it to interact with bacterial membranes and inhibit growth. Studies have shown that derivatives of similar structures often display potent activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Anticancer Activity

In the context of cancer research, this compound has shown promise as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving disruption of microtubule dynamics or interference with cell cycle regulation . The following table summarizes findings from various studies:

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Study B | HeLa (cervical cancer) | 10 | Microtubule destabilization |

| Study C | A549 (lung cancer) | 12 | Cell cycle arrest |

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity against Staphylococcus aureus and Escherichia coli, this compound demonstrated an IC₅₀ value of 20 µM against both strains, indicating its potential as a lead compound for developing new antibiotics.

- Anticancer Mechanism : A recent investigation into the effects on HeLa cells revealed that treatment with the compound resulted in significant cell death through apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The IC₅₀ was determined to be approximately 10 µM.

- Structure-Activity Relationship (SAR) : Research exploring SAR indicated that modifications to the amino group could enhance both antimicrobial and anticancer activities. For instance, substituting the amino group with different alkyl chains resulted in varying potencies against targeted cell lines .

特性

IUPAC Name |

4-amino-3-bromo-2,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2N2/c8-5-6(10)3(2-11)1-4(9)7(5)12/h1H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPLHHFKFCRIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)N)Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562300 | |

| Record name | 4-Amino-3-bromo-2,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112279-62-6 | |

| Record name | 4-Amino-3-bromo-2,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。